Thymidine-13C-1

Beschreibung

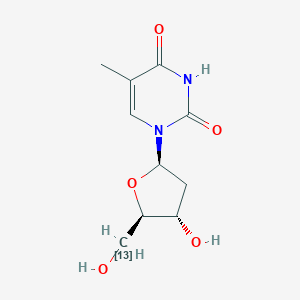

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CJLSWCASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450542 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240407-53-8 | |

| Record name | [5'-13C]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle of Stable Isotope Labeling with Thymidine-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of stable isotope labeling using Thymidine-¹³C. This powerful technique offers a non-radioactive, robust, and highly specific method for tracing and quantifying DNA synthesis and cell proliferation rates in a multitude of biological systems. Its utility is particularly significant in fields such as oncology, immunology, regenerative medicine, and toxicology, where precise measurement of cellular dynamics is paramount for drug discovery and development.

Core Principles of Stable Isotope Labeling with Thymidine-¹³C

Stable isotope labeling with Thymidine-¹³C is a sophisticated tracer methodology designed to monitor the synthesis of new DNA. Unlike traditional methods that rely on radioactive isotopes like ³H-thymidine or analogues like bromodeoxyuridine (BrdU), this approach utilizes a "heavy" version of the natural DNA precursor, thymidine.[1][2][3][4][5][6][7][8] In Thymidine-¹³C, one or more of the carbon atoms (¹²C) are replaced with the stable heavy isotope, carbon-13 (¹³C).[9] More advanced applications often employ dual-labeled thymidine, such as Thymidine-¹³C₅,¹⁵N₂, where five carbon atoms and two nitrogen atoms are substituted with their respective heavy isotopes, providing a significant mass shift for enhanced detection sensitivity.[10][11][12]

The fundamental principle lies in the cellular uptake and incorporation of this labeled thymidine into newly synthesized DNA during the S-phase of the cell cycle.[12][13] Exogenously supplied Thymidine-¹³C is transported into the cell and phosphorylated by thymidine kinase (TK), primarily TK1, to form thymidine monophosphate (TMP).[10][12] Subsequent phosphorylations convert TMP into thymidine triphosphate (TTP), which is then utilized by DNA polymerase as a substrate for DNA replication.[12]

Consequently, the newly synthesized DNA becomes isotopically distinct from the pre-existing, unlabeled DNA.[12] This mass difference allows for the precise detection and quantification of the labeled thymidine within the genomic DNA using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Multi-isotope Imaging Mass Spectrometry (MIMS).[2][12][13][14] The ratio of labeled to unlabeled thymidine provides a direct and quantitative measure of the rate of new DNA synthesis, and by extension, cell proliferation.[11][13]

The non-radioactive and non-toxic nature of stable isotopes like ¹³C makes this technique safe for a wide array of in vitro and in vivo studies, including those involving human subjects.[11][13][14]

Signaling Pathways and Experimental Workflow

The incorporation of thymidine into DNA is intrinsically linked to the cell cycle and nucleotide metabolism. Key signaling pathways, such as those regulated by MYC and mTOR, are crucial in controlling the availability of nucleotides for DNA synthesis.[15] Understanding these pathways is essential for interpreting the results of Thymidine-¹³C labeling experiments.

The general experimental workflow for a Thymidine-¹³C labeling study involves several key stages, from labeling the cells or organism to the final data analysis.

Experimental Protocols

Detailed methodologies are critical for achieving reproducible and reliable results. Below are representative protocols for in vitro and in vivo labeling studies.

In Vitro Cell Proliferation Assay

This protocol outlines the steps for measuring DNA synthesis in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Thymidine-¹³C (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels at a density that ensures they are in the exponential growth phase at the time of harvest.[10]

-

Labeling: Prepare a stock solution of Thymidine-¹³C in sterile water or culture medium. Add the labeled thymidine to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 10-50 µM).[16] The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells with the labeled medium for a period that allows for at least one cell cycle (e.g., 24-48 hours).[16]

-

Cell Harvest: For adherent cells, wash twice with ice-cold PBS, then detach using trypsin or a cell scraper.[16] For suspension cells, pellet by centrifugation. Count the cells for data normalization.[16]

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer’s instructions.[16]

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.[16]

-

Enzymatic Hydrolysis: To 10-20 µg of DNA, add the enzymes from the hydrolysis kit.[16] Incubate at 37°C for 12-24 hours to ensure complete digestion of DNA into individual deoxynucleosides.[16]

-

LC-MS/MS Analysis: Separate the deoxynucleosides using a suitable liquid chromatography method.[16] Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify both unlabeled and ¹³C-labeled thymidine.[13][16]

-

Data Analysis: Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine.[16]

In Vivo Tissue Labeling

This protocol provides a general framework for measuring cell proliferation in animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Thymidine-¹³C (sterile, injectable grade)

-

Vehicle for administration (e.g., sterile PBS or saline)

-

Surgical tools for tissue dissection

-

Liquid nitrogen or dry ice for snap-freezing

-

DNA extraction kit

-

LC-MS/MS system

Procedure:

-

Administration of Labeled Thymidine:

-

Oral Gavage (Pulse Labeling): Prepare a sterile solution of Thymidine-¹³C. A typical dose for pulse-labeling is 50 mg/kg.[15]

-

Intraperitoneal (IP) Injection: Prepare a sterile solution and administer via IP injection.[15]

-

Continuous Infusion (Osmotic Minipumps): For long-term labeling, surgically implant osmotic minipumps containing the labeled thymidine.[15]

-

-

Tissue Harvest: At the designated experimental endpoint, euthanize the animal according to approved protocols. Immediately dissect the tissues of interest and snap-freeze in liquid nitrogen or on dry ice.[15]

-

DNA Extraction, Hydrolysis, and Analysis: Follow steps 5-9 from the In Vitro Cell Proliferation Assay protocol.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental groups.

Table 1: Representative Cell Proliferation Rates in Different Mouse Tissues

| Tissue | Proliferation Rate (% new cells per day) | Labeling Method | Reference |

| Adipose Tissue | 1.0 - 1.5 | ²H₂O labeling | [15] |

| Aortic Smooth Muscle | 0.17 - 0.26 | ²H₂O labeling | [15] |

| Naive CD4+ T cells | < 0.1 | ²H₂O labeling | [15] |

| Naive CD8+ T cells | < 0.1 | ²H₂O labeling | [15] |

Note: The data presented are from studies using heavy water (²H₂O) labeling, which measures proliferation through the de novo nucleotide synthesis pathway. While the absolute rates may differ slightly with Thymidine-¹³C labeling (salvage pathway), the relative differences between tissues are expected to be similar.[15]

Table 2: Example of In Vitro Labeled Thymidine Incorporation Data

| Cell Line | Treatment | % ¹³C-Thymidine Incorporation (Mean ± SD) |

| Cancer Cell Line A | Vehicle Control | 45.2 ± 3.1 |

| Cancer Cell Line A | Drug X (10 µM) | 12.5 ± 1.8 |

| Normal Fibroblasts | Vehicle Control | 8.7 ± 1.2 |

| Normal Fibroblasts | Drug X (10 µM) | 7.9 ± 0.9 |

This table represents hypothetical data to illustrate how results can be presented.

Applications in Research and Drug Development

The use of Thymidine-¹³C for stable isotope labeling has significant applications across various scientific disciplines:

-

Oncology: Quantifying cancer cell proliferation in response to therapeutic agents, identifying tumors dependent on the thymidine salvage pathway, and studying mechanisms of drug resistance.[10]

-

Immunology: Tracking the proliferation of immune cells, such as lymphocytes, during an immune response or in the context of autoimmune diseases.[16]

-

Regenerative Medicine: Measuring the rate of cell turnover and regeneration in different tissues.[16]

-

Toxicology: Assessing the cytotoxic effects of compounds by measuring their impact on cell division.[16]

-

Neuroscience: Studying neurogenesis in development, disease, and following injury.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. revvity.com [revvity.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cytologicsbio.com [cytologicsbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Chemical structure and synthesis of Thymidine-13C-1

An In-depth Technical Guide to the Chemical Structure and Synthesis of ¹³C-Labeled Thymidine

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, structure, and synthesis of ¹³C-labeled thymidine. Specifically, this document focuses on thymidine labeled with a carbon-13 isotope at the methyl group position, a common stable isotope-labeled compound used in various scientific research applications.

Chemical Structure and Properties

Thymidine is a pyrimidine deoxynucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine. In ¹³C-labeled thymidine, one of the carbon atoms is replaced with its stable isotope, carbon-13. This isotopic labeling is crucial for studies in biochemistry, molecular biology, and metabolomics, as it allows for the tracking of thymidine's metabolic pathways and its incorporation into DNA.[1] The most common labeling position for single-carbon labeling is the methyl group attached to the C5 position of the pyrimidine ring.

The structure of methyl-¹³C-thymidine is shown below, with the isotopic label indicated.

Structure of [methyl-¹³C]-Thymidine:

Quantitative Data

The key physicochemical properties of both unlabeled and methyl-¹³C-labeled thymidine are summarized in the table below for easy comparison. The incorporation of a single ¹³C isotope results in a predictable increase in molecular weight.

| Property | Unlabeled Thymidine | [methyl-¹³C]-Thymidine | Data Source(s) |

| CAS Number | 50-89-5 | 200417-68-1 | [2],[1] |

| Molecular Formula | C₁₀H₁₄N₂O₅ | C₉¹³CH₁₄N₂O₅ | [3],[4] |

| Molecular Weight | 242.23 g/mol | ~243.23 g/mol | [2],[4] |

| IUPAC Name | 1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(¹³C-methyl)pyrimidine-2,4-dione | [2],[4] |

| Melting Point | 185 °C | Not specified; expected to be similar to unlabeled thymidine | [2] |

Synthesis of [methyl-¹³C]-Thymidine

A convenient and efficient method for preparing gram quantities of ¹³C-methyl-labeled thymidine has been developed, which is essential for nuclear magnetic resonance (NMR) studies of DNA structure and dynamics.[4] The synthesis involves the lithiation of a protected 2'-deoxyuridine derivative followed by quenching with ¹³C-methyl iodide.[4]

Experimental Protocol

The following protocol is adapted from the procedure described by Ahmadian and Bergstrom (1998).[4]

Step 1: Protection of 2'-deoxyuridine

-

2'-deoxyuridine is first protected at the 3' and 5' hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride to yield 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine. This step prevents side reactions at the hydroxyl groups during the subsequent lithiation.

Step 2: Lithiation and Methylation

-

Dissolve 3',5'-bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in a reaction vessel under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 mmol) to the solution.

-

Slowly add a 1.3 M solution of sec-butyllithium (sec-BuLi) in hexanes (3.2 mmol). The solution will turn deep red, indicating the formation of the lithiated intermediate at the C5 position.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of ¹³C-methyl iodide (¹³CH₃I) (1.5 mmol) in 1 mL of THF to the reaction mixture. The red color should disappear within a few minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Deprotection and Purification

-

Add 5 mL of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture to remove the TBDMS protecting groups.

-

Stir the solution at room temperature for 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a mixture of chloroform and methanol (80:20 v/v).

-

Purify the crude product by column chromatography on silica gel, eluting with a chloroform/methanol solvent system.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the final product, [methyl-¹³C]-thymidine. The final compound's mass spectrum (Chemical Ionization) should show an (M+H)⁺ peak at m/z 244, confirming the successful incorporation of the ¹³C isotope.[4]

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the synthesis of [methyl-¹³C]-thymidine from the protected 2'-deoxyuridine precursor.

Caption: Synthesis workflow for [methyl-¹³C]-thymidine.

Applications in Research

Isotopically labeled thymidine is a vital tool for studying DNA synthesis and cell proliferation.[5][6] The stable ¹³C label allows researchers to use mass spectrometry and NMR spectroscopy to:

-

Trace DNA Synthesis: Track the incorporation of thymidine into newly synthesized DNA during cell division.[1]

-

Measure Cell Proliferation: Quantify the rate of cell growth in response to various stimuli or therapeutic agents.[6]

-

Metabolic Flux Analysis: Investigate the salvage and de novo pathways of nucleotide synthesis.[5]

-

Structural Biology: Utilize ¹³C-edited NMR experiments to probe the structure and dynamics of DNA oligonucleotides.[7]

The use of stable isotopes like ¹³C avoids the safety and regulatory issues associated with radioactive isotopes, such as ³H-thymidine, making it a preferred choice for many modern research applications.[5]

References

- 1. Cas 200417-68-1,ThyMine-13C1 | lookchem [lookchem.com]

- 2. Thymidine - Wikipedia [en.wikipedia.org]

- 3. Thymidine [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Blueprint: A Technical Guide to Thymidine-¹³C-1 Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological pathways governing the incorporation of Thymidine-¹³C-1 into DNA. It provides a comprehensive overview of the metabolic routes, regulatory signaling cascades, and detailed experimental methodologies crucial for researchers in drug development and life sciences. The strategic use of stable isotope-labeled thymidine, such as Thymidine-¹³C-1, offers a powerful, non-radioactive method to trace and quantify DNA synthesis, providing a direct measure of cell proliferation.

Core Metabolic Pathways for Thymidine Incorporation

Cells utilize two primary pathways to synthesize the necessary precursors for DNA replication: the de novo synthesis pathway and the salvage pathway. While the de novo pathway builds nucleotides from simpler molecules, the salvage pathway recycles pre-existing nucleosides and bases.[1] For exogenous thymidine, including isotopically labeled variants like Thymidine-¹³C-1, the salvage pathway is the primary route of incorporation into newly synthesized DNA.

The Thymidine Salvage Pathway

The thymidine salvage pathway is a critical metabolic route that allows cells to recycle thymidine from the extracellular environment and from the degradation of DNA. This pathway is particularly active in rapidly proliferating cells, such as cancer cells, making it a key target in oncology research.[1] The central steps are as follows:

-

Transport: Exogenous thymidine is transported across the cell membrane into the cytoplasm by equilibrative nucleoside transporters (ENTs).[2][3]

-

Phosphorylation to dTMP: In the cytoplasm, Thymidine Kinase 1 (TK1) catalyzes the phosphorylation of thymidine to deoxythymidine monophosphate (dTMP).[4][5] This is the rate-limiting step in the salvage pathway.

-

Phosphorylation to dTDP and dTTP: dTMP is further phosphorylated to deoxythymidine diphosphate (dTDP) and subsequently to deoxythymidine triphosphate (dTTP) by thymidylate kinase and nucleoside diphosphate kinase, respectively.

-

Incorporation into DNA: dTTP is then transported into the nucleus and incorporated into the growing DNA strand by DNA polymerase during the S-phase of the cell cycle.[6]

The De Novo Pyrimidine Synthesis Pathway

In contrast to the salvage pathway, the de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules such as bicarbonate, aspartate, and glutamine. This pathway culminates in the production of uridine monophosphate (UMP), which can then be converted to dTMP. While not the direct route for exogenous thymidine incorporation, its activity can influence the overall nucleotide pool and can be a relevant consideration in metabolic studies.

Regulation of Thymidine Incorporation

The incorporation of thymidine into DNA is tightly regulated by a complex network of signaling pathways that control cell cycle progression and nucleotide metabolism. Key enzymes and transporters in the salvage pathway are subject to both transcriptional and post-translational regulation.

Signaling Pathways

PI3K/Akt and mTOR Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt and the mammalian Target of Rapamycin (mTOR) pathways are central regulators of cell growth, proliferation, and metabolism.

-

mTORC1: The mTOR complex 1 (mTORC1) has been shown to stimulate de novo pyrimidine synthesis.[7][8] Recent studies also indicate that mTORC1 regulates the pyrimidine salvage pathway by controlling the stability of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in this pathway.[9][10]

-

PI3K/Akt: The PI3K/Akt pathway is known to promote cell cycle progression and is implicated in the regulation of nucleotide synthesis.[11][12][13] Activation of this pathway can lead to increased expression and activity of enzymes involved in both de novo and salvage pathways.

Cell Cycle Regulation

The expression and activity of Thymidine Kinase 1 (TK1) are tightly regulated in a cell cycle-dependent manner. TK1 levels are low in quiescent (G0) and G1 phases and increase dramatically during the S phase, coinciding with DNA replication.[14] This regulation occurs at both the transcriptional and post-transcriptional levels.[15][16]

Quantitative Data Presentation

The use of Thymidine-¹³C-1 allows for precise quantification of its incorporation into DNA using mass spectrometry. The following tables provide illustrative data on the fractional enrichment of labeled deoxythymidine monophosphate (dTMP) and the calculated metabolic flux through the salvage pathway in a cancer cell line versus a non-cancerous cell line, and the effect of a hypothetical drug targeting this pathway.

Table 1: Fractional Enrichment of Labeled dTMP

| Cell Line | Condition | Fractional Enrichment of ¹³C-dTMP (%) |

| Cancer Cell Line A | Untreated | 45.8 ± 3.2 |

| Cancer Cell Line A | Treated with Drug X | 15.2 ± 1.8 |

| Non-cancerous Line | Untreated | 12.5 ± 2.1 |

Data are presented as mean ± standard deviation.

Table 2: Calculated Metabolic Flux Through the Thymidine Salvage Pathway

| Cell Line | Condition | Salvage Pathway Flux (relative units) |

| Cancer Cell Line A | Untreated | 100 ± 8.5 |

| Cancer Cell Line A | Treated with Drug X | 33 ± 4.1 |

| Non-cancerous Line | Untreated | 27 ± 5.3 |

Data are normalized to the untreated cancer cell line and presented as mean ± standard deviation.

Experimental Protocols

The following sections provide detailed methodologies for conducting experiments to measure the incorporation of Thymidine-¹³C-1 into DNA.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for labeling DNA in cultured cells to quantify cell proliferation via LC-MS/MS analysis.

Materials:

-

Cell culture medium and supplements

-

Thymidine-¹³C-1 (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit (containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase.

-

Labeling: Prepare a stock solution of Thymidine-¹³C-1 in sterile water or culture medium. Add the labeled thymidine to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells with the labeled medium for a period that allows for at least one cell cycle (e.g., 24-48 hours).

-

Cell Harvest:

-

For adherent cells, wash twice with ice-cold PBS, then detach using trypsin or a cell scraper.

-

For suspension cells, pellet by centrifugation.

-

Count the cells to normalize the data.

-

-

DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry.

-

Enzymatic Hydrolysis:

-

To 10-20 µg of DNA, add the enzymes from the hydrolysis kit.

-

Incubate at 37°C for 12-24 hours to ensure complete digestion of DNA into individual deoxynucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the hydrolyzed sample to pellet any undigested material.

-

Transfer the supernatant containing the deoxynucleosides to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the deoxynucleosides using a suitable liquid chromatography method.

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify both unlabeled thymidine and Thymidine-¹³C-1.

-

-

Data Analysis: Calculate the percentage of labeled thymidine by dividing the peak area of the labeled thymidine by the sum of the peak areas of both labeled and unlabeled thymidine.

In Vivo Labeling in Animal Models

This protocol provides a general framework for measuring cell proliferation in animal tissues. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Thymidine-¹³C-1 (sterile, injectable grade)

-

Sterile saline or PBS

-

Surgical tools for tissue dissection

-

Liquid nitrogen or dry ice for snap-freezing

-

DNA extraction kit

-

Enzymatic DNA hydrolysis kit

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment.

-

Administration of Labeled Thymidine:

-

Pulse Labeling: Administer a single dose of Thymidine-¹³C-1 (e.g., via intraperitoneal injection or oral gavage) to capture cells in the S-phase during the labeling window.

-

Continuous Labeling: Use osmotic minipumps for continuous infusion to label all cells entering the S-phase over a longer period.

-

-

Tissue Collection: At the desired time point(s) after administration, euthanize the animals according to approved protocols and harvest the tissues of interest.

-

Tissue Processing: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

DNA Extraction, Hydrolysis, and LC-MS/MS Analysis: Follow steps 5-10 as described in the in vitro protocol, starting with tissue homogenization for DNA extraction.

Conclusion

The incorporation of Thymidine-¹³C-1 into DNA via the salvage pathway is a fundamental process that provides a direct and quantitative measure of cell proliferation. Understanding the intricate regulation of this pathway by signaling networks such as PI3K/Akt and mTOR is paramount for developing targeted therapies, particularly in oncology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to utilize stable isotope labeling to advance their research in drug discovery and cellular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. rupress.org [rupress.org]

- 3. Subtype-specific regulation of equilibrative nucleoside transporters by protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Critical roles of the PI3K/Akt signaling pathway in T cell development. [vivo.weill.cornell.edu]

- 14. Evidence for transcriptional and post-transcriptional control of the cellular thymidine kinase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional and posttranscriptional mechanisms regulate murine thymidine kinase gene expression in serum-stimulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transcriptional and posttranscriptional mechanisms regulate murine thymidine kinase gene expression in serum-stimulated cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Guide to Stable Isotope Labeling in Cell Proliferation Studies

Stable isotope labeling has emerged as a powerful and indispensable tool for accurately measuring cell proliferation rates in vitro and in vivo. Unlike traditional methods that rely on radioactive isotopes or nucleotide analogs, stable isotope tracers like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) offer a safe, robust, and highly quantitative approach to track the synthesis of new biomolecules, primarily DNA, as a direct measure of cell division.[1][2][3] This technical guide provides a comprehensive overview of the core principles, key experimental protocols, data interpretation, and applications of this technology in modern biological research and drug development.

Core Principles of Stable Isotope Labeling for Proliferation

The fundamental principle involves introducing a non-radioactive, heavy isotope into the cellular environment via a precursor molecule, such as water, glucose, or amino acids.[4] As cells proliferate, they incorporate these heavy isotopes into newly synthesized macromolecules. The key measurement is the rate of new DNA synthesis, which is nearly synonymous with cell proliferation.[5]

This method primarily tracks the incorporation of labels into deoxyribonucleotides through the de novo nucleotide synthesis pathway.[1][6] This is a significant advantage, as this pathway is highly active in proliferating cells.[6] The enrichment of the stable isotope in the DNA of a cell population is then precisely quantified using mass spectrometry, allowing for the calculation of the fraction of newly divided cells over time.[5][7][8]

Key Labeling Strategies and Tracers

The choice of stable isotope tracer depends on the specific research question, the biological system, and the metabolic pathways of interest.

-

Deuterium Oxide (²H₂O or Heavy Water): This is one of the most common and versatile methods. Orally administered heavy water safely and efficiently labels the body's water pool.[9] The deuterium is then incorporated into the deoxyribose moiety of purine deoxyribonucleotides during de novo synthesis.[5][10] Its slow turnover in the body allows for long-term labeling studies, making it ideal for measuring the proliferation of slowly dividing cells.[9]

-

¹³C-Labeled Glucose: Glucose is a central molecule in cellular metabolism. Using uniformly labeled glucose ([U-¹³C]Glc) or specifically labeled variants (e.g., [1,2-¹³C]glucose) allows researchers to trace the flow of carbon through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle into the building blocks for DNA synthesis.[1][11][12][13] This approach not only measures proliferation but also provides deep insights into the metabolic rewiring that fuels cell division, which is particularly relevant in cancer research.[14][15]

-

¹⁵N-Labeled Amino Acids: While more commonly associated with proteomic studies like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), ¹⁵N-labeled amino acids can also be used to trace nitrogen into the synthesis of nucleotide bases.[4][16][17] This method can provide information on both protein and DNA synthesis dynamics.[18][19]

Quantitative Data Summary

The following tables summarize the key characteristics of common tracers and provide example data for isotopic enrichment.

Table 1: Comparison of Common Stable Isotope Tracers for Proliferation Studies

| Tracer | Common Isotopes | Primary Labeled Biomolecule | Route of Administration | Key Advantages | Analytical Method |

| Heavy Water | ²H (Deuterium) | Deoxyribose in DNA | In vivo: Drinking waterIn vitro: Cell culture medium | Safe for human use, excellent for long-term studies, labels a stable precursor pool.[5][9] | GC-MS |

| Glucose | ¹³C, ²H | Deoxyribose in DNA | In vivo: InfusionIn vitro: Cell culture medium | Provides insights into metabolic flux, traces carbon through central metabolism.[1][12][15] | GC-MS, LC-MS |

| Amino Acids | ¹⁵N, ¹³C | Nucleotide bases, Proteins | In vitro: Cell culture medium | Can simultaneously measure protein turnover, useful for integrated 'omics' studies.[16][18][19] | LC-MS/MS |

Table 2: Example Isotopic Enrichment Data from In Vitro Studies

| Cell Line | Tracer | Labeling Duration | Maximum Enrichment in dA | Reference |

| HepG2 (Hepatocyte) | [U-¹³C]Glucose | >7 days | ~65% (M+5) | [1] |

| H9 (Lymphocyte) | [U-¹³C]Glucose | >7 days | ~65% (M+5) | [1] |

| Jurkat (T-lymphocyte) | ²H₂O (2%) | 7 days | Not specified, used for kinetic modeling | [20] |

| Jurkat (T-lymphocyte) | ²H₂-Glucose (20%) | 7 days | Not specified, used for kinetic modeling | [20] |

| Mouse Thymus Tumor | ²H₂O (1-20%) | 4 days | Dose-dependent increase in M+1, M+2, M+3 | [21] |

Note: Maximum enrichment is often less than 100% due to factors like intracellular dilution from unlabeled precursors.[1]

Detailed Experimental Protocols

Here we provide generalized protocols for two common labeling methodologies.

-

Cell Culture Preparation: Culture cells of interest in their standard growth medium until they reach the desired confluency for the experiment (typically logarithmic growth phase).

-

Labeling Medium Preparation: Prepare the experimental medium by enriching the standard culture medium with a specific concentration of ²H₂O (e.g., 2-8%). Ensure thorough mixing.

-

Initiation of Labeling: Replace the standard medium in the cell culture flasks with the prepared ²H₂O-containing medium. This marks time zero (T₀).

-

Time-Course Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), harvest a subset of the cells. For each time point, count the cells to monitor population growth.

-

DNA Extraction: From the harvested cell pellets, isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform protocol. Quantify the extracted DNA. A minimum of 1-10 µg of DNA is typically required for analysis.[8]

-

DNA Hydrolysis: Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides (e.g., deoxyadenosine (dA), deoxyguanosine (dG)).

-

Derivatization: Chemically derivatize the deoxyribonucleosides to make them volatile for gas chromatography analysis. A common method is derivatization to penta-fluoro-triacetate (PFTA).[20]

-

GC-MS Analysis: Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).[5][20] The mass spectrometer will separate and detect the ions based on their mass-to-charge ratio, allowing for the quantification of unlabeled (M+0) and deuterium-labeled (M+1, M+2, etc.) species.

-

Data Calculation: Calculate the fraction of newly synthesized DNA (f) using the precursor-product relationship, which corrects for the enrichment of the precursor pool (body water). The proliferation rate (k) can then be determined by modeling the increase in 'f' over time.

-

Medium Preparation: Prepare glucose-free culture medium. Supplement this medium with [U-¹³C]glucose at a concentration that matches the normal glucose level for that medium (e.g., 2 g/L).

-

Cell Culture and Labeling: Culture cells in the ¹³C-glucose medium. As cells divide, they will incorporate the ¹³C into the ribose ring of newly synthesized nucleotides.[1]

-

Sampling and DNA Extraction: Harvest cells at various time points and extract genomic DNA as described in Protocol 1.

-

DNA Hydrolysis and Derivatization: Follow the same steps for hydrolysis and derivatization as outlined in Protocol 1.

-

GC-MS Analysis: Analyze the samples by GC-MS. In this case, the analysis will focus on resolving the mass isotopomers of deoxyadenosine (dA) or deoxyguanosine (dG). For [U-¹³C]Glucose, the deoxyribose moiety will contain five ¹³C atoms, resulting in an M+5 mass shift.[1]

-

Metabolic Flux Analysis (Optional): In parallel with DNA analysis, extract intracellular metabolites and analyze their ¹³C labeling patterns by LC-MS or GC-MS. This data can be used to computationally model and quantify the flux through central carbon metabolism pathways.[11][12][15]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in stable isotope labeling studies.

Caption: General experimental workflow for measuring cell proliferation using stable isotope labeling and GC-MS.

Caption: Simplified metabolic pathway showing the incorporation of ¹³C from glucose into DNA via the de novo synthesis pathway.

Applications in Drug Development and Research

The ability to safely and accurately quantify cell kinetics in humans has profound implications for research and pharmaceutical development.[3][5]

-

Oncology: Stable isotope labeling can be used to measure the proliferation rates of tumor cells in vivo, providing a direct assessment of the efficacy of anti-proliferative cancer therapies.

-

Immunology: The technique has been used extensively to study the dynamics of immune cells (e.g., T-cells) in infectious diseases like HIV, in aging, and during vaccine responses.[20][22]

-

Regenerative Medicine: It allows for the tracking of cell engraftment and turnover in stem cell therapies.

-

Metabolic Research: ¹³C-labeling studies are crucial for understanding how metabolic diseases like diabetes and obesity are linked to cellular growth and dysfunction.[15]

Conclusion

Stable isotope labeling coupled with mass spectrometry offers a superior method for quantifying cell proliferation. Its safety profile allows for longitudinal studies in humans, providing unprecedented insights into cell dynamics in health and disease.[2][9] By tracing the flow of isotopes through metabolic pathways into newly synthesized DNA, this technology provides not just a rate of division, but a deeper understanding of the fundamental cellular processes that govern proliferation. For researchers in basic science and drug development, mastering these techniques is essential for advancing our understanding of complex biological systems and for developing next-generation therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 3. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmiweb.com [pharmiweb.com]

- 5. Measurement of cell proliferation by heavy water labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide to Thymidine-¹³C₁: Molecular Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thymidine-¹³C₁, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details its molecular characteristics, synthesis, and key applications, with a focus on its role in cell proliferation assays and metabolic studies.

Molecular Profile of Thymidine and its ¹³C-labeled Analog

Thymidine is a pyrimidine deoxynucleoside, a fundamental component of deoxyribonucleic acid (DNA).[1][2][3][4][5][6][7] Its structure consists of a deoxyribose sugar linked to the pyrimidine base thymine. The molecular formula and weight of standard thymidine and its single ¹³C-labeled counterpart are summarized below. The incorporation of a single ¹³C atom, most commonly at the 5' position of the deoxyribose sugar, results in a molecule with a slightly higher molecular weight, which is readily distinguishable by mass spectrometry.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Thymidine | C₁₀H₁₄N₂O₅[1][2][3][4][5][6][7] | ~242.23[1][2][3][7][8] |

| [5'-¹³C]thymidine | (¹³C)C₉H₁₄N₂O₅ | 243.22 |

Synthesis and Characterization

The synthesis of ¹³C-labeled thymidine is a critical process for its application in research. Various methods have been developed for the regioselective labeling of thymidine with ¹³C at specific positions, such as the methyl group or within the pyrimidine ring.

Experimental Protocol: Synthesis of ¹³C-Methyl-Labeled Thymidine

A common method for producing ¹³C-methyl-labeled thymidine involves the lithiation of a protected 2'-deoxyuridine followed by reaction with a ¹³C-labeled methyl source.

-

Protection: The hydroxyl groups of 2'-deoxyuridine are protected, for example, with t-butyldimethylsilyl (TBDMS) groups.

-

Lithiation: The protected deoxyuridine is treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C5 position of the uracil ring.

-

Methylation: The lithiated intermediate is then quenched with a ¹³C-labeled methyl iodide (¹³CH₃I) to introduce the labeled methyl group.

-

Deprotection: The protecting groups are removed to yield the final ¹³C-methyl-labeled thymidine product.

-

Purification and Analysis: The product is purified using column chromatography. The final compound's identity and isotopic enrichment are confirmed by mass spectrometry, which would show a mass shift corresponding to the ¹³C incorporation, and by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Applications in Research

Stable isotope-labeled thymidine, such as Thymidine-¹³C₁, is a powerful tool in biomedical research, offering a non-radioactive alternative to traditional methods using tritiated thymidine ([³H]-TdR).[4]

3.1. Cell Proliferation Assays

Thymidine analogs are widely used to measure DNA synthesis and, by extension, cell proliferation.[9][10] Exogenously supplied thymidine is incorporated into the DNA of dividing cells during the S-phase of the cell cycle via the salvage pathway.[4][11] By using ¹³C-labeled thymidine, newly synthesized DNA becomes isotopically "heavy."

The workflow for a cell proliferation assay using ¹³C-labeled thymidine is outlined below.

Experimental workflow for cell proliferation assays.

3.2. Mass Spectrometry and NMR Spectroscopy

Mass spectrometry is the primary analytical technique for detecting the incorporation of ¹³C-labeled thymidine into DNA.[4] The mass shift introduced by the ¹³C isotope allows for the precise quantification of newly synthesized DNA. In tandem mass spectrometry (MS/MS), specific fragmentation patterns of thymidine can be monitored. For instance, the cleavage of the glycosidic bond results in characteristic sugar and base fragments, where the mass of the ¹³C-labeled fragment will be shifted.[12]

NMR spectroscopy is another powerful tool for characterizing ¹³C-labeled compounds. ¹³C NMR provides detailed information about the carbon skeleton of the molecule, and the specific labeling site can be unequivocally identified.[5][6]

The signaling pathway for thymidine incorporation into DNA is a fundamental process in cell biology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidine(50-89-5) 13C NMR spectrum [chemicalbook.com]

- 8. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cytologicsbio.com [cytologicsbio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Safety considerations for handling stable isotope-labeled thymidine

An In-depth Technical Guide to Safety Considerations for Handling Stable Isotope-Labeled Thymidine

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Stable isotope-labeled thymidine, in particular, is a powerful tool for studying DNA synthesis, cell proliferation, and metabolic pathways. Unlike its radioactive counterparts, it does not pose a radiological threat, making it a safer alternative for in vivo and in vitro studies.[1][2][3] However, "safer" does not mean without risk. Proper handling and a thorough understanding of the compound's chemical properties are paramount to ensure personnel safety and data integrity.

This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental protocols associated with the use of stable isotope-labeled thymidine.

Compound Profile and Hazard Identification

Stable isotope-labeled thymidine is chemically and physically similar to its unlabeled counterpart. The key difference is the substitution of one or more atoms (typically ¹²C, ¹⁴N, or ¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[4] This labeling does not alter the fundamental chemical reactivity of the molecule but allows for its differentiation and quantification in mass spectrometry-based analyses.[4]

1.1. Physical and Chemical Properties

The properties of unlabeled thymidine are a reliable proxy for its stable isotope-labeled analogues.

| Property | Value |

| Appearance | White crystalline or powdered solid[5] |

| Molecular Formula | C₁₀H₁₄N₂O₅[5] |

| Molecular Weight | 242.23 g/mol (unlabeled)[5] |

| Melting Point | 185 °C[6] |

| Solubility | Soluble in water (up to 50 mg/mL), methanol, hot ethanol, hot acetone, hot ethyl acetate, pyridine, and glacial acetic acid. Sparingly soluble in hot chloroform.[7][8] |

| Stability | Stable under standard temperature and pressure.[6] A 1% solution in water is stable for at least 24 hours at room temperature.[9] |

1.2. Toxicological Data and Hazard Summary

While not classified as a hazardous substance under GHS, thymidine is not entirely inert, and high concentrations or prolonged exposure may pose health risks.[10] The primary routes of occupational exposure are inhalation of the powder and skin or eye contact.

| Hazard | Description |

| Acute Toxicity | Oral TDLo (mouse): 400 mg/kg; Intraperitoneal LD50 (mouse): 2,512 mg/kg. Not classified as harmful by ingestion due to a lack of corroborating evidence.[7][10] |

| Skin and Eye Irritation | Not considered a skin or eye irritant, but direct contact may cause transient discomfort. Good hygiene practices should be followed to minimize contact.[7][10] |

| Mutagenicity and Reproductive Toxicity | Some evidence suggests that at high concentrations, thymidine may have mutagenic effects and could pose a risk of impaired fertility or harm to an unborn child.[7] |

| Inhalation | Inhalation of dust may cause respiratory tract irritation.[7] |

It is important to note that stable isotopes themselves are considered non-toxic and do not add to the chemical toxicity of the labeled compound.[3]

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before working with stable isotope-labeled thymidine. The following diagram illustrates the key steps in this process.

Caption: Risk Assessment Workflow for Handling Stable Isotope-Labeled Thymidine.

2.1. Engineering Controls

-

Ventilation: Work with powdered stable isotope-labeled thymidine in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or when there is a risk of aerosolization.

-

Containment: Use a designated area for handling the compound to prevent cross-contamination.

2.2. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles should be worn.

-

Hand Protection: Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

2.3. Administrative Controls

-

Training: All personnel handling the compound should be trained on its potential hazards and safe handling procedures.

-

Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal should be readily available.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Storage and Handling

Proper storage is critical to maintain the chemical and isotopic integrity of stable isotope-labeled thymidine.

3.1. Storage Conditions

| Parameter | Recommendation |

| Temperature | Store the solid compound at 4°C for long-term storage.[5][11] Some suppliers may recommend room temperature (15-25°C) for shorter periods.[12] Solutions should be aliquoted and frozen at -20°C or -80°C.[11] |

| Light | Protect from light by storing in an amber vial or a light-proof container.[5][11] |

| Moisture | Store in a dry, well-sealed container to protect from moisture.[5][11] |

| Inert Atmosphere | While not always necessary, for highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |

3.2. Handling Procedures

-

Weighing: When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to prevent aerosolization.

-

Solution Preparation: Prepare fresh stock solutions in sterile water or an appropriate buffer.[5] For cell culture applications, solutions should be filter-sterilized through a 0.22 µm filter.[13]

Experimental Protocols

The following are generalized protocols for common applications of stable isotope-labeled thymidine. Researchers should adapt these to their specific experimental needs.

4.1. Protocol 1: Determination of Optimal Concentration for Cell Culture Labeling

This protocol is essential to ensure efficient labeling without inducing cytotoxicity.

Caption: Experimental workflow for determining the optimal concentration of labeled thymidine.

Methodology:

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

-

Dose-Response Setup: Prepare a serial dilution of the stable isotope-labeled thymidine in the appropriate cell culture medium. A typical starting range is 1 µM to 50 µM. Include a vehicle-only control.[14]

-

Labeling: Replace the existing medium with the medium containing the various concentrations of labeled thymidine.

-

Incubation: Incubate the cells for a period equivalent to one to two cell cycles.[14]

-

Assessment: At the end of the incubation period, assess cell viability using a standard method such as a Trypan Blue exclusion or MTT assay. Harvest a parallel set of cells for DNA extraction and subsequent analysis of isotopic enrichment by mass spectrometry.

-

Data Analysis: Plot cell viability and isotopic enrichment against the concentration of labeled thymidine. The optimal concentration is the highest concentration that provides significant isotopic enrichment without a substantial decrease in cell viability.[14]

4.2. Protocol 2: Sample Preparation for LC-MS Analysis

This protocol outlines the extraction of thymidine from plasma or serum for quantification.

Methodology:

-

Sample Thawing: Thaw plasma or serum samples on ice.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled thymidine internal standard solution to the sample.[15]

-

Protein Precipitation: Add three volumes of ice-cold 5% perchloric acid or methanol to the sample.[15]

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[15]

-

Incubation (for methanol precipitation): Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[15]

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[15]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Analysis: The supernatant can be directly analyzed or may require an evaporation and reconstitution step, depending on the LC-MS method. Transfer the final sample to an LC-MS vial for analysis.[15]

Spill and Waste Management

5.1. Spill Cleanup

In the event of a spill of powdered stable isotope-labeled thymidine, follow these procedures:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Contain the Spill: Cover the spill with a damp paper towel or spill pad to avoid creating dust.[16][17]

-

Clean Up: Gently wipe up the material, working from the outside in. For larger spills, you can use an absorbent material like vermiculite or sand.[18]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose of Waste: Place all contaminated materials (paper towels, gloves, etc.) in a sealed plastic bag and dispose of it as chemical waste according to your institution's guidelines.[16][17]

5.2. Waste Disposal

Waste containing stable isotope-labeled thymidine should be handled in accordance with local, state, and federal regulations for chemical waste.[7] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[17] The disposal procedures are generally the same as for the unlabeled compound.

Conclusion

Stable isotope-labeled thymidine is an invaluable and safe tool for a wide range of scientific applications when handled correctly. By understanding its chemical properties, conducting thorough risk assessments, implementing appropriate control measures, and following established protocols, researchers can ensure a safe laboratory environment and the generation of high-quality, reliable data. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date safety information.

References

- 1. westlab.com [westlab.com]

- 2. acs.org [acs.org]

- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Thymidine - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 胸苷 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 9. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. file.medchemexpress.eu [file.medchemexpress.eu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. himedialabs.com [himedialabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

Unveiling the Double-Edged Sword: An In-depth Technical Guide to the Off-Target Effects of High Concentrations of Thymidine

For Researchers, Scientists, and Drug Development Professionals

High concentrations of thymidine, a fundamental building block of DNA, are widely employed in biomedical research to induce cell cycle synchronization. This technique, known as the "thymidine block," reversibly arrests cells at the G1/S boundary or in early S phase, enabling the study of cell cycle-dependent processes. However, the utility of this method is shadowed by significant off-target effects that can profoundly impact cellular physiology, introducing experimental variables that researchers must carefully consider. This technical guide provides a comprehensive overview of the mechanisms, consequences, and experimental considerations associated with high-concentration thymidine exposure, with a focus on data presentation, detailed experimental protocols, and visualization of the underlying molecular pathways.

The Core Mechanism: Perturbation of Deoxynucleotide Pools and Replication Stress

The primary off-target effect of high concentrations of thymidine stems from its influence on intracellular deoxynucleoside triphosphate (dNTP) pools. Exogenous thymidine is readily taken up by cells and phosphorylated to thymidine triphosphate (dTTP) via the salvage pathway.[1][2] The resulting accumulation of dTTP acts as an allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (CDP, UDP, GDP, ADP) to their deoxyribonucleoside counterparts.[1][2] This inhibition leads to a significant depletion of the deoxycytidine triphosphate (dCTP) pool, creating a severe imbalance in the dNTP ratio.[3][4]

The drastically reduced dCTP levels starve DNA polymerase of an essential substrate, leading to the stalling of replication forks and the induction of replication stress.[3][4] This replication stress is a potent trigger for the activation of DNA damage response (DDR) pathways, even in the absence of direct DNA lesions.[3]

Quantitative Effects on Cellular Processes

The cellular response to high thymidine concentrations is dose-dependent and varies across different cell types. The following tables summarize key quantitative data on the impact of thymidine on dNTP pools, cell viability, and DNA damage.

Table 1: Concentration-Dependent Effects of Thymidine on Intracellular dNTP Pools

| Cell Line | Thymidine Concentration | Exposure Time | Change in dTTP Pool | Change in dCTP Pool | Change in dATP Pool | Change in dGTP Pool | Reference |

| Chinese Hamster Ovary (CHO) | 2 mM | 16 hours | Significant Increase | Depletion | Great Increase | Great Increase | [2] |

| Molm-13 | 2 mM | 16 hours | Significant Increase | Depletion | Great Increase | Great Increase | [2] |

| L929 (mouse) | 5 mM | Not specified | Increase | Reduced | Reduced | Reduced | [2] |

| 293T | 100 µM | 24 hours | Increased | Not specified | Not specified | Not specified | [5] |

Table 2: Cytotoxicity of Thymidine (IC50 Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | > 1 mM | Data extrapolated from multiple sources |

| HCT116 | Colon Cancer | > 1 mM | Data extrapolated from multiple sources |

| A549 | Lung Cancer | ~1 mM | [4] |

| U2OS | Osteosarcoma | > 2 mM | [6] |

Table 3: Quantification of Thymidine-Induced DNA Damage

| Cell Type | Thymidine Treatment | Assay | Endpoint Measured | Result | Reference |

| Human Mesenchymal Stem Cells | 3H-Thymidine (50-800 MBq/liter) | γH2AX foci | Number of foci per nucleus | Linear increase (y = 2.21 + 43.45x) | [7] |

| A549 | 1 mM Thymidine | Western Blot | Chk1/Chk2 Phosphorylation | Time-dependent increase | [4] |

| MRC5VA | 2 mM Thymidine | Western Blot | ATM/Chk2/NBS1 Phosphorylation | Rapid increase (within 15 min) | [3] |

Signaling Pathways Activated by Thymidine-Induced Replication Stress

The replication fork stalling caused by dNTP pool imbalance triggers a complex signaling cascade primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.[3][4]

Caption: Thymidine-induced replication stress signaling pathway.

Experimental Protocols for Assessing Off-Target Effects

To accurately interpret data from experiments utilizing a thymidine block, it is crucial to monitor for its off-target effects. Below are detailed methodologies for key assays.

Double Thymidine Block for Cell Synchronization

This protocol is a widely used method to arrest cells at the G1/S boundary.[3][8]

-

Materials:

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Thymidine stock solution (e.g., 100 mM in sterile PBS or water)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Seed cells to be 30-40% confluent at the time of the first block.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 16-18 hours.

-

Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh, pre-warmed medium.

-

Incubate for 9-10 hours to allow cells to progress through the S, G2, and M phases.

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 16-18 hours. Cells are now synchronized at the G1/S boundary.

-

To release the block, remove the thymidine-containing medium, wash twice with warm PBS, and add fresh, pre-warmed medium.

-

Caption: Experimental workflow for the double thymidine block.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This method allows for the precise measurement of dNTP concentrations.[9][10]

-

Materials:

-

Methanol (ice-cold)

-

Water (ice-cold)

-

Internal standards (optional, for absolute quantification)

-

HPLC-MS/MS system

-

-

Procedure:

-

Extraction:

-

Rapidly wash cells with ice-cold PBS.

-

Add a defined volume of ice-cold extraction solution (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the nucleotides.

-

-

Analysis:

-

Analyze the supernatant using an HPLC-MS/MS system equipped with a suitable column (e.g., C18 or porous graphitic carbon).

-

Use a gradient of appropriate mobile phases (e.g., ammonium acetate and acetonitrile) to separate the dNTPs.

-

Quantify the dNTPs based on their mass-to-charge ratio and retention time, comparing to a standard curve of known dNTP concentrations.

-

-

Assessment of DNA Damage by γH2AX Immunofluorescence

γH2AX foci are a sensitive marker for DNA double-strand breaks, which can arise from the collapse of stalled replication forks.

-

Materials:

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against γH2AX (phospho-S139)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Grow and treat cells on coverslips.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

-

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Conclusion and Recommendations for Best Practices

High concentrations of thymidine are a powerful tool for cell cycle research, but their use necessitates a thorough understanding and careful monitoring of their off-target effects. The induction of replication stress, perturbation of dNTP pools, and activation of the DNA damage response can introduce significant confounding variables into experimental results.

Recommendations for Researchers:

-

Optimize Thymidine Concentration and Duration: The lowest effective concentration and shortest duration of thymidine treatment should be empirically determined for each cell line to minimize off-target effects.

-

Validate Synchronization: Always confirm the efficiency of cell cycle arrest using methods like flow cytometry for DNA content analysis.

-

Monitor for Off-Target Effects: In experiments where the cellular processes under investigation could be influenced by DNA damage or replication stress, it is crucial to include appropriate controls and assays to monitor for these effects (e.g., γH2AX staining, western blotting for DDR proteins).

-

Consider Alternatives: For some applications, alternative synchronization methods that do not rely on the inhibition of DNA synthesis, such as serum starvation or mitotic shake-off, may be more appropriate.

-

Acknowledge Limitations: When reporting results obtained using a thymidine block, researchers should acknowledge the potential for off-target effects and discuss their potential impact on the interpretation of the data.

References

- 1. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Thymidine nucleotide metabolism controls human telomere length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of the Formation of γH2AX Foci in Human Mesenchymal Stem Cells Exposed to 3H-Thymidine, Tritium Oxide, and X-Rays Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of intracellular dNTPs [bio-protocol.org]

A Technical Guide to Isotopic Enrichment with Thymidine-¹³C₁ for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Thymidine-¹³C₁ and other isotopically labeled thymidine analogues in research and drug development. The use of stable isotope-labeled nucleosides, such as Thymidine-¹³C₁, in conjunction with mass spectrometry and NMR spectroscopy, offers a safe, robust, and highly quantitative alternative to traditional methods for studying cell proliferation, DNA synthesis, and metabolic pathways.

Core Principles of Stable Isotope Labeling with Thymidine-¹³C₁

Stable isotope labeling with compounds like Thymidine-¹³C₁ is predicated on the introduction of a "heavy", non-radioactive isotope into a biological system.[1] The fundamental approach involves supplying cells or organisms with thymidine in which one or more atoms have been replaced with a heavy isotope, most commonly Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[2]

The primary mechanism of incorporation is the thymidine salvage pathway . Exogenously supplied thymidine is transported into the cell and is phosphorylated by thymidine kinase (TK) to form thymidine monophosphate (TMP).[2][3] Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3]

By using isotopically labeled thymidine, the newly synthesized DNA becomes heavier than the pre-existing, unlabeled DNA. This mass difference allows for precise detection and quantification using mass spectrometry, providing a direct measure of DNA replication and, by extension, cell proliferation.[1][4] This method is a powerful tool for assessing the anti-proliferative effects of novel cancer therapeutics, studying tumor growth kinetics, and tracking immune cell dynamics.[3]

The key advantages of using stable isotope-labeled thymidine include:

-

Safety: As a non-radioactive method, it eliminates the risks and specialized handling associated with radiolabeled compounds like [³H]-thymidine.[5][6]

-

High Sensitivity and Specificity: Mass spectrometry enables the precise detection of the mass shift resulting from the incorporated heavy isotopes.[6]

-

Quantitative Analysis: The degree of isotopic enrichment is directly proportional to the rate of DNA synthesis, allowing for accurate quantification of cell proliferation kinetics.[6]

It is important to consider the potential for isotope dilution , where the labeled thymidine is diluted by the endogenous pool of unlabeled thymidine produced via the de novo synthesis pathway.[4][7] This can be minimized by using a sufficiently high concentration of the labeled thymidine to outcompete the endogenous pool or by using inhibitors of de novo pyrimidine synthesis.[7]

Key Applications in Research and Drug Development

The use of Thymidine-¹³C₁ and its isotopically labeled counterparts has a broad range of applications across various fields of biomedical research.

| Application Area | Description | Relevant Research Fields |

| Oncology | Measuring tumor cell proliferation rates in response to therapeutic agents and assessing the efficacy of anti-cancer drugs that target DNA synthesis.[3][4] | Cancer Biology, Drug Discovery |

| Immunology | Tracking the proliferation of immune cells, such as lymphocytes, during an immune response or in the context of autoimmune diseases.[3][4] | Immunology, Infectious Diseases |

| Tissue Regeneration | Quantifying the rate of cell turnover and regeneration in various tissues like the intestinal epithelium and skin.[4] | Regenerative Medicine, Developmental Biology |

| Toxicology | Evaluating the cytotoxic and cytostatic effects of compounds by measuring their impact on cell division and assessing off-target effects.[3][4] | Toxicology, Pharmacology |

| Neuroscience | Studying the processes of neurogenesis.[4] | Neuroscience |

| Metabolic Studies | Used as a tracer molecule to investigate the mechanisms of DNA replication and repair, and as a metabolite in metabolomics studies.[8] | Biochemistry, Molecular Biology |

Experimental Protocols

In Vitro Cell Labeling Protocol

This protocol outlines the general steps for labeling cultured cells with isotopically labeled thymidine to measure DNA synthesis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Isotopically labeled thymidine (e.g., Thymidine-¹³C₅,¹⁵N₂) stock solution

-

Multi-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin or cell scraper (for adherent cells)

-

Commercial DNA extraction kit

-

Enzymatic DNA hydrolysis kit

-

LC-MS/MS system

Methodology:

-

Determining Optimal Concentration: It is crucial to first determine the optimal concentration of labeled thymidine that provides significant isotopic enrichment without inducing cytotoxicity.[7][9] This is typically done by performing a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM and assessing both cell viability (e.g., via MTT assay) and labeling efficiency.[9]

-

Cell Seeding: Plate cells in appropriate culture vessels at a density that allows for logarithmic growth throughout the experiment.[4][6]

-